1-(3-Methylpyridin-2-yl)piperazine

説明

BenchChem offers high-quality 1-(3-Methylpyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylpyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

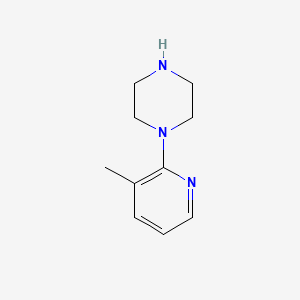

Structure

3D Structure

特性

IUPAC Name |

1-(3-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVRZMTWMATNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920622 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111960-11-3, 104396-10-3 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 111960-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(3-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical and physical properties, potential synthesis protocols, and known biological activities associated with the broader class of piperazine derivatives.

Core Chemical and Physical Properties

1-(3-Methylpyridin-2-yl)piperazine is a substituted piperazine derivative. The core properties of the compound and its hydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 104396-10-3 (Free Base) | [1] |

| 111960-11-3 (Hydrochloride Salt) | [2] | |

| Molecular Formula | C10H15N3 | [2] |

| Molecular Weight | 177.25 g/mol | [2] |

| Physical Form | Likely a solid at room temperature. | [3] |

| Purity (Typical) | >95% | [3] |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Experimental Protocols

The synthesis of arylpiperazines, including 1-(3-Methylpyridin-2-yl)piperazine, is a well-established process in organic chemistry. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination reaction. This approach allows for the efficient coupling of an aryl halide (in this case, 2-chloro-3-methylpyridine) with piperazine.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of N-arylpiperazines, which can be adapted for 1-(3-Methylpyridin-2-yl)piperazine.

Materials:

-

2-Chloro-3-methylpyridine

-

Piperazine (use in excess to favor mono-substitution)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Strong base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous toluene (solvent)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 2-chloro-3-methylpyridine (1.0 eq), piperazine (2.5 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).[4]

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-Methylpyridin-2-yl)piperazine.

A visual representation of a general synthesis workflow is provided below.

Biological Activity and Mechanism of Action

While specific biological data for 1-(3-Methylpyridin-2-yl)piperazine is not extensively documented in publicly available literature, the piperazine scaffold is a privileged structure in medicinal chemistry.[5][6] Derivatives of piperazine are known to exhibit a wide range of pharmacological activities.[7][8]

Potential Pharmacological Roles:

-

Central Nervous System (CNS) Activity: Many piperazine derivatives act as antipsychotic, antidepressant, and anxiolytic agents by interacting with neurotransmitter systems.[9]

-

Anthelmintic Activity: Piperazine and its salts are used as anthelmintics to treat parasitic worm infections.[10] The mechanism involves paralyzing the parasites, allowing the host to expel them.[10]

-

Antimicrobial and Anticancer Properties: Various piperazine derivatives have shown promise as antibacterial, antifungal, and anticancer agents.[5][8]

Mechanism of Action: GABAergic Modulation

The classic anthelmintic action of piperazine is attributed to its effect on the parasite's neuromuscular system.[10] It acts as an agonist on the inhibitory gamma-aminobutyric acid (GABA) receptors.[10] This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm.[11] This selectivity is achieved because vertebrates primarily use GABA in the CNS, and the helminth GABA receptor isoform is different.[10]

The signaling pathway for this mechanism is illustrated below.

Safety and Handling

As with any laboratory chemical, 1-(3-Methylpyridin-2-yl)piperazine should be handled with care. The parent compound, piperazine, is known to be corrosive to the skin and eyes.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 104396-10-3|1-(3-Methylpyridin-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 2. 1-(3-Methylpyridin-2-yl)piperazine hydrochloride | CAS:111960-11-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 1-(3-methylpyridin-4-yl)piperazine | 112940-51-9 [sigmaaldrich.com]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Piperazine | 110-85-0 [chemicalbook.com]

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine: Core Characteristics and Research Perspectives

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the heterocyclic compound 1-(3-Methylpyridin-2-yl)piperazine. Due to the limited availability of dedicated research on this specific molecule, this document synthesizes information from publicly available data, patents, and studies on structurally related pyridylpiperazine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its chemical properties, potential synthesis, and anticipated biological significance.

Physicochemical and Structural Characteristics

1-(3-Methylpyridin-2-yl)piperazine belongs to the class of pyridylpiperazines, a group of compounds extensively explored in medicinal chemistry due to their diverse pharmacological activities. The core structure consists of a piperazine ring attached to a 3-methylpyridine moiety at the 2-position.

Table 1: Physicochemical Properties of 1-(3-Methylpyridin-2-yl)piperazine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ | BLDpharm[1] |

| Molecular Weight | 177.25 g/mol | BLDpharm[1] |

| CAS Number | 104396-10-3 | BLDpharm[1] |

| Topological Polar Surface Area | 28.2 Ų | AngeneChemical[2] |

| Hydrogen Bond Donor Count | 1 | AngeneChemical[2] |

| Hydrogen Bond Acceptor Count | 3 | AngeneChemical[2] |

| Rotatable Bond Count | 1 | AngeneChemical[2] |

| Predicted LogP | 1.3 | Chemchart[3] |

| Predicted Water Solubility | 12547 mg/L | Chemchart[3] |

| Predicted Boiling Point | 282.72 °C | Chemchart[3] |

| Predicted Melting Point | 88.95 °C | Chemchart[3] |

Note: Most physical properties are predicted values from chemical suppliers and have not been experimentally verified in peer-reviewed literature.

Synthesis and Reactivity

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This proposed protocol is based on general methods for the synthesis of similar pyridylpiperazine derivatives.

Materials:

-

2-Chloro-3-methylpyridine

-

Piperazine (anhydrous)

-

A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Diglyme)

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Triethylamine (Et₃N))

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methylpyridine (1.0 eq) and a molar excess of anhydrous piperazine (e.g., 3-5 eq).

-

Add the chosen solvent (e.g., DMF) and the base (e.g., K₂CO₃, 2.0 eq).

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours (reaction progress can be monitored by Thin Layer Chromatography or LC-MS).

-

After completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield 1-(3-Methylpyridin-2-yl)piperazine.

Diagram 1: Proposed Synthesis Workflow

A generalized workflow for the synthesis and purification of 1-(3-Methylpyridin-2-yl)piperazine.

Potential Biological and Pharmacological Activity

The piperazine moiety is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[4] The pyridylpiperazine scaffold, in particular, has been the subject of extensive research in drug discovery. Although no specific biological data for 1-(3-Methylpyridin-2-yl)piperazine has been found, based on structurally similar compounds, it can be hypothesized to exhibit activity in several areas:

-

Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated potent antimicrobial and antifungal properties.[5][6]

-

Urease Inhibition: A recent study on 1-(3-nitropyridin-2-yl)piperazine derivatives revealed significant urease inhibitory activity, suggesting a potential application in treating infections caused by urease-producing bacteria like Helicobacter pylori.[7]

-

Central Nervous System (CNS) Activity: The piperazine ring is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. The structural similarity to known D₄ receptor ligands suggests potential activity at dopamine receptors.[8]

-

Anticancer Activity: The piperazine scaffold is present in several anticancer agents. Some piperazine derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.[9]

Diagram 2: Potential Biological Screening Cascade

A hypothetical workflow for the initial biological evaluation of 1-(3-Methylpyridin-2-yl)piperazine.

Future Research Directions

1-(3-Methylpyridin-2-yl)piperazine represents an under-investigated molecule with potential for further exploration in medicinal chemistry. Key areas for future research include:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full characterization, including NMR, IR, and mass spectrometry, as well as determination of physical properties like melting point, are essential to provide a solid foundation for further studies.

-

Broad Biological Screening: A comprehensive biological screening against a panel of targets, including microbial strains, key enzymes, and CNS receptors, would elucidate its potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications on both the pyridine and piperazine rings would help in identifying key structural features for optimal activity and selectivity for any identified biological targets.

Conclusion

While specific experimental data on 1-(3-Methylpyridin-2-yl)piperazine is currently scarce in the public domain, its structural features place it within a class of compounds of significant interest to the pharmaceutical and life sciences research communities. This guide provides a starting point for researchers by outlining its predicted properties, a plausible synthetic route, and its potential biological activities based on extensive literature on related pyridylpiperazine derivatives. Further experimental investigation is warranted to fully uncover the chemical and biological profile of this compound.

References

- 1. 104396-10-3|1-(3-Methylpyridin-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 1-(2-Pyridyl)piperazine (34803-66-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine: Structure, Properties, and Biological Potential

This technical guide provides a comprehensive overview of 1-(3-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details its chemical structure, molecular weight, and explores its potential biological activities and synthesis, drawing insights from closely related analogues.

Core Compound Identification

1-(3-Methylpyridin-2-yl)piperazine is a substituted piperazine derivative with a methylpyridine moiety. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₅N₃ | [1][2] |

| Molecular Weight | 177.25 g/mol | [1] |

| CAS Number | 104396-10-3 | [1] |

| SMILES | CC1=CC=CN=C1N2CCNCC2 | |

| Structure |

|

Physicochemical Properties and Synthesis

While specific experimental data for the title compound is limited in publicly available literature, its properties can be inferred from related compounds. The synthesis of pyridylpiperazine derivatives typically involves the nucleophilic substitution of a halogenated pyridine with piperazine.

Proposed Synthesis Workflow

A plausible synthetic route for 1-(3-Methylpyridin-2-yl)piperazine is the reaction of 2-chloro-3-methylpyridine with piperazine. This common method for creating arylpiperazines is efficient and well-documented for analogous compounds.

References

The Piperazine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide on the Mechanism of Action of Piperazine Compounds in the CNS

For: Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs targeting the Central Nervous System (CNS).[1][2] Its versatile structure allows for modifications that fine-tune the pharmacological properties of compounds, leading to a wide range of therapeutic applications, including anxiolytics, antidepressants, and antipsychotics.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of piperazine-containing drugs in the CNS, with a focus on their interactions with key neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways.

Core Mechanism of Action: Multi-Target Receptor Modulation

The therapeutic efficacy of piperazine compounds in the CNS is primarily attributed to their ability to modulate the activity of various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[4][5] Many of these drugs exhibit a "multi-target" profile, interacting with several receptor subtypes with varying affinities and functional activities (agonist, antagonist, partial agonist). This polypharmacology is often crucial to their clinical effectiveness and side-effect profiles.[4][6]

Key Molecular Targets:

-

Serotonin (5-HT) Receptors: Piperazine derivatives frequently target multiple 5-HT receptor subtypes.

-

5-HT1A Receptors: Many anxiolytic and antidepressant piperazine drugs, such as buspirone, act as partial agonists at 5-HT1A receptors.[3][7] Presynaptic 5-HT1A autoreceptors are fully agonized, reducing serotonin synthesis and release, while postsynaptic receptors are partially agonized, leading to a modulatory effect on serotonergic neurotransmission.[7][8]

-

5-HT2A Receptors: Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics containing a piperazine moiety, like aripiprazole and ziprasidone.[4][6] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.[6][9]

-

Other 5-HT Receptors: Piperazine compounds like vortioxetine also interact with other 5-HT receptors, including 5-HT1B (partial agonist), 5-HT1D (antagonist), 5-HT3 (antagonist), and 5-HT7 (antagonist), contributing to its multimodal antidepressant effect.[1]

-

-

Dopamine (D) Receptors: The interaction with dopamine receptors, particularly the D2 subtype, is central to the action of antipsychotic piperazine drugs.

-

D2 Receptors: Atypical antipsychotics such as clozapine, olanzapine, and ziprasidone are D2 receptor antagonists.[9][10] Aripiprazole is unique in that it acts as a D2 partial agonist, functioning as an antagonist in a hyperdopaminergic state and an agonist in a hypodopaminergic state, a mechanism often referred to as "dopamine system stabilization".[2][11]

-

-

Other CNS Targets: Certain piperazine derivatives also show affinity for other CNS targets, including:

-

Histamine H1 Receptors: Antagonism at H1 receptors is associated with sedative side effects.[6]

-

Adrenergic Receptors: Interaction with α1-adrenergic receptors can lead to side effects like orthostatic hypotension.[6]

-

Sigma Receptors: Some piperazine derivatives exhibit affinity for sigma-1 receptors, which may contribute to their overall pharmacological profile.[12]

-

Quantitative Analysis of Receptor Binding Affinities

The binding affinity of a drug for its target receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. The lower the Ki value, the higher the binding affinity.

The following tables summarize the receptor binding affinities (Ki in nM) of several prominent piperazine-containing CNS drugs.

Table 1: Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics

| Receptor | Aripiprazole[2] | Clozapine[13][14] | Olanzapine[13] | Ziprasidone[10] |

| Dopamine D2 | 0.34 | 125 | 11 | 4.8 |

| Dopamine D3 | 0.8 | - | - | - |

| Serotonin 5-HT1A | 1.7 | - | - | - |

| Serotonin 5-HT2A | 3.4 | - | 4 | 0.4 |

| Serotonin 5-HT2B | 0.36 | - | - | - |

| Serotonin 5-HT2C | - | - | 11 | 1.3 |

| Serotonin 5-HT7 | - | - | - | - |

| Histamine H1 | - | 1 | 7 | 47 |

| Muscarinic M1 | - | 1.9 | 26 | >1000 |

| Adrenergic α1 | - | 7 | 51 | 11 |

Table 2: Receptor Binding Affinities (Ki, nM) of Anxiolytics and Antidepressants

| Receptor | Buspirone[3] | Vortioxetine[1] |

| Serotonin 5-HT1A | 7.13 | 15 |

| Serotonin 5-HT1B | - | 33 |

| Serotonin 5-HT1D | - | 54 |

| Serotonin 5-HT3 | - | 3.7 |

| Serotonin 5-HT7 | - | 19 |

| Serotonin Transporter (SERT) | - | 1.6 |

| Dopamine D2 | Weaker Affinity | - |

Signaling Pathways and Molecular Mechanisms

The binding of a piperazine compound to its receptor initiates a cascade of intracellular signaling events that ultimately produce a physiological response.

5-HT1A Receptor Signaling

Buspirone and other 5-HT1A partial agonists modulate the activity of the adenylyl cyclase pathway. 5-HT1A receptors are coupled to inhibitory G-proteins (Gi/o).[5] Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

Dopamine D2 Receptor Signaling

Atypical antipsychotics that are D2 antagonists block the effects of dopamine at this receptor. Aripiprazole's partial agonism results in a more nuanced modulation of D2 receptor signaling, which is dependent on the ambient dopamine concentration.

Experimental Protocols

The characterization of the mechanism of action of piperazine compounds relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the human receptor of interest.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and a range of concentrations of the unlabeled test compound (the piperazine derivative).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity.

Detailed Methodology (for a Gi-coupled receptor):

-

Cell Culture and Transfection:

-

cAMP Measurement:

-

Seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

-

Add varying concentrations of the test compound to the cells.

-

Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., an ELISA-based or a luminescence-based assay like the GloSensor™ cAMP Assay).[17][18]

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of a drug.[19][20]

Detailed Methodology:

-

Probe Implantation:

-

Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., a rat).[19]

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[20]

-

Collect the dialysate samples at regular intervals.

-

Administer the test compound to the animal (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.[21]

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels (before drug administration).

-

Analyze the time course of the drug's effect on neurotransmitter release.

-

Conclusion

Piperazine-based compounds represent a remarkably successful class of CNS drugs, owing to the versatility of the piperazine scaffold in achieving desired pharmacological profiles. Their mechanisms of action are complex and often involve interactions with multiple neurotransmitter receptor systems. A thorough understanding of their receptor binding affinities, functional activities, and downstream signaling pathways, as elucidated by the experimental methodologies described herein, is critical for the rational design and development of novel and improved therapeutics for a wide range of neurological and psychiatric disorders.

References

- 1. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. benchchem.com [benchchem.com]

- 4. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ispub.com [ispub.com]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. psychiatrist.com [psychiatrist.com]

- 11. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. benchchem.com [benchchem.com]

- 19. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylpyridin-2-yl)piperazine is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural motif, combining a pyridine ring with a piperazine moiety, makes it a valuable scaffold for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 1-(3-Methylpyridin-2-yl)piperazine, with a focus on its role in the synthesis of the atypical antidepressant, Mirtazapine. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support researchers in the field of drug discovery and development.

Chemical Properties and Characterization

1-(3-Methylpyridin-2-yl)piperazine is a substituted pyridinylpiperazine. The presence of the basic piperazine ring and the pyridine nucleus imparts specific physicochemical properties that are advantageous for drug design, including the potential for salt formation to improve solubility and bioavailability.

Table 1: Physicochemical Properties of 1-(3-Methylpyridin-2-yl)piperazine

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| CAS Number | 104396-10-3 (free base) |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |

Table 2: Spectroscopic Data for a Representative Pyridylpiperazine Derivative

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.63 (d, J = 8.4 Hz, 1H), 6.59 (t, J = 6.8 Hz, 1H), 3.51 (t, J = 5.2 Hz, 4H), 3.03 (t, J = 5.2 Hz, 4H), 1.95 (s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.6, 148.1, 137.5, 113.8, 107.0, 46.0, 45.5 |

| FT-IR (KBr, cm⁻¹) | 3290 (N-H stretch), 3050 (aromatic C-H stretch), 2940, 2840 (aliphatic C-H stretch), 1595, 1500 (C=C and C=N stretch) |

| Mass Spectrometry (ESI-MS) | m/z 164.1 [M+H]⁺ |

Synthesis of 1-(3-Methylpyridin-2-yl)piperazine

The synthesis of 1-(3-Methylpyridin-2-yl)piperazine can be achieved through a nucleophilic aromatic substitution reaction. A common approach involves the reaction of 2-chloro-3-methylpyridine with an excess of piperazine.

Experimental Protocol: Synthesis of a Pyridylpiperazine Derivative (Illustrative Example)

Disclaimer: The following is a general procedure for the synthesis of a pyridylpiperazine derivative and should be adapted and optimized for the specific synthesis of 1-(3-Methylpyridin-2-yl)piperazine.

Materials:

-

2-Chloro-3-methylpyridine

-

Piperazine (anhydrous)

-

Acetonitrile (anhydrous)

-

Potassium carbonate (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture (for elution)

Procedure:

-

To a stirred solution of 2-chloro-3-methylpyridine (1.0 eq) in anhydrous acetonitrile, add an excess of anhydrous piperazine (4.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1-(3-Methylpyridin-2-yl)piperazine.

Table 3: Representative Reaction Parameters for Pyridylpiperazine Synthesis

| Parameter | Value |

| Reactants | 2-Chloro-3-methylpyridine, Piperazine |

| Solvent | Acetonitrile |

| Base | Potassium Carbonate |

| Temperature | Reflux (approx. 82°C) |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-80% |

Application as a Pharmaceutical Intermediate: Synthesis of Mirtazapine

1-(3-Methylpyridin-2-yl)piperazine and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Mirtazapine, a tetracyclic antidepressant. The synthesis involves the reaction of a pyridyl-piperazine intermediate with a suitable coupling partner, followed by cyclization.

Experimental Protocol: Synthesis of a Mirtazapine Precursor (Illustrative Example)

Disclaimer: This protocol illustrates the general steps involved in the synthesis of a Mirtazapine precursor from a pyridyl-piperazine intermediate. The specific reagents and conditions may vary.

Materials:

-

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (a derivative of the title compound)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Ice bath

-

Aqueous sodium hydroxide solution

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine to the cooled sulfuric acid with stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution with a cold aqueous sodium hydroxide solution to precipitate the crude product.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Mirtazapine.

-

The crude product can be further purified by recrystallization.

Visualization of Key Pathways and Workflows

Signaling Pathway of Mirtazapine

Mirtazapine's antidepressant effect is primarily attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This action leads to an increase in the release of both norepinephrine (NE) and serotonin (5-HT). Additionally, Mirtazapine is an antagonist at serotonin 5-HT₂ and 5-HT₃ receptors, which is believed to contribute to its therapeutic effects and favorable side-effect profile.

The Pivotal Role of 1-(3-Methylpyridin-2-yl)piperazine in Modern Drug Discovery: A Technical Guide

Introduction: The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including high aqueous solubility, basicity, and the ability to engage in multiple hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics.[3] When integrated with a pyridine moiety, the resulting pyridylpiperazine structure offers a versatile platform for developing drugs that target a wide spectrum of diseases, from central nervous system (CNS) disorders to infectious diseases and cancer.[4][5] This technical guide delves into the specific role of the 1-(3-Methylpyridin-2-yl)piperazine scaffold as a key building block in drug discovery, exploring its synthesis, derivatization, and the pharmacological activities of its analogues.

The 1-(3-Methylpyridin-2-yl)piperazine Core: A Strategic Building Block

1-(3-Methylpyridin-2-yl)piperazine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of more complex molecules. The strategic placement of the methyl group on the pyridine ring can influence the compound's electronic properties and steric interactions, which in turn can fine-tune the pharmacological profile of its derivatives. This scaffold is particularly valuable for its ability to introduce a basic nitrogen center, which can be protonated at physiological pH, enhancing solubility and facilitating interactions with biological targets.

Synthesis and Derivatization

The synthesis of pyridylpiperazine scaffolds, including 1-(3-Methylpyridin-2-yl)piperazine and its analogues, typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this common pathway, a halogenated pyridine, such as 2-chloro-3-methylpyridine, is reacted with an excess of piperazine. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the halide by one of the piperazine nitrogens.

A general synthetic scheme for a related compound, 1-(3-nitropyridin-2-yl)piperazine, involves the reaction of 2-chloro-3-nitropyridine with piperazine in a suitable solvent like acetonitrile under reflux.[6] The unreacted secondary amine of the piperazine ring is then available for further functionalization, allowing for the creation of a diverse library of derivatives. This derivatization is a key step in optimizing the lead compound's activity, selectivity, and pharmacokinetic properties.

Caption: General synthetic workflow for 2-pyridylpiperazine derivatives.

Pharmacological Significance and Therapeutic Applications

The pyridylpiperazine scaffold is a key component in numerous drugs with a wide range of therapeutic applications. The versatility of this core structure allows for the development of compounds with tailored activities.

Central Nervous System Disorders

Many piperazine derivatives exhibit significant activity on the central nervous system, often by modulating monoamine neurotransmitter pathways.[4][7] They are integral to the structure of various antipsychotic, antidepressant, and anxiolytic drugs.[7] For instance, derivatives of pyridylmethylpiperazine have been investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[8]

Antimicrobial and Anticancer Activity

Derivatives of pyridylpiperazines have shown promising results as antimicrobial agents. For example, certain 1-(3-nitropyridin-2-yl)piperazine derivatives have been identified as potent urease inhibitors, which is a key target in the treatment of Helicobacter pylori infections.[6] Additionally, various arylpiperazine derivatives have been explored for their cytotoxic effects on cancer cell lines, suggesting their potential as novel anticancer agents.[5]

The table below summarizes the biological activities of some pyridylpiperazine derivatives, showcasing the therapeutic potential of this scaffold.

| Derivative Class | Therapeutic Target/Application | Reported IC50/Activity | Reference |

| 1-(3-Nitropyridin-2-yl)piperazine amides | Urease Inhibition | IC50 values as low as 2.0 µM | [6] |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Anticancer (Breast Cancer Cell Line MCF7) | Cytotoxicity comparable to doxorubicin | [9] |

| Disubstituted piperazines from chloropyridines | Antibacterial (MRSA) | More potent than ampicillin | [10] |

Experimental Protocols

The evaluation of novel pyridylpiperazine derivatives involves a range of in vitro and in vivo assays to determine their biological activity and pharmacological properties.

Urease Inhibition Assay (Indophenol Method)

This assay is commonly used to screen for urease inhibitors.[6]

-

Preparation of Solutions: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). Prepare solutions of jack bean urease, urea, and the reagents for the indophenol reaction (phenol and alkali).

-

Incubation: The test compound is pre-incubated with the urease enzyme solution in a buffer at a specific temperature (e.g., 37°C) for a set time.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a urea solution.

-

Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is determined by the indophenol method, where the absorbance is measured spectrophotometrically.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of ammonia production in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Caption: Workflow for a typical urease inhibition assay.

Signaling Pathways and Mechanisms of Action

The biological effects of pyridylpiperazine derivatives are mediated through their interaction with various signaling pathways. In the context of CNS disorders, these compounds often target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4] The binding of a pyridylpiperazine ligand to these receptors can either activate or inhibit downstream signaling cascades, leading to a therapeutic effect.

For example, in the case of urease inhibition, the pyridylpiperazine derivative acts as a competitive or non-competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (urea) from binding. This disrupts the catalytic activity of the enzyme, leading to a reduction in the production of ammonia and its pathological consequences.

Caption: Modulation of a GPCR signaling pathway by a pyridylpiperazine ligand.

Conclusion

1-(3-Methylpyridin-2-yl)piperazine and its related pyridylpiperazine analogues represent a highly valuable and versatile class of scaffolds in drug discovery. Their favorable physicochemical properties and synthetic tractability have led to their incorporation into a wide range of therapeutic agents. The ability to readily modify the pyridylpiperazine core allows for the fine-tuning of pharmacological activity, making it a continuing focus of research for the development of novel drugs to address unmet medical needs. Further exploration of this chemical space is likely to yield new and improved therapies for a variety of diseases.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. mdpi.com [mdpi.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP2024363B1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data for 1-(3-Methylpyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following data has been generated using advanced chemical simulation software and should be considered theoretical. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 1-(3-Methylpyridin-2-yl)piperazine (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| 8.15 - 8.25 | Doublet of Doublets | 1H | Pyridine H-6 |

| 7.40 - 7.50 | Doublet of Doublets | 1H | Pyridine H-4 |

| 6.95 - 7.05 | Doublet of Doublets | 1H | Pyridine H-5 |

| 3.20 - 3.30 | Triplet | 4H | Piperazine H-3', H-5' (N-CH₂) |

| 3.05 - 3.15 | Triplet | 4H | Piperazine H-2', H-6' (N-CH₂) |

| 2.30 | Singlet | 3H | Pyridine -CH₃ |

| 1.80 - 1.90 | Broad Singlet | 1H | Piperazine -NH |

Table 2: Predicted ¹³C NMR Data for 1-(3-Methylpyridin-2-yl)piperazine (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 158.5 | Pyridine C-2 |

| 147.0 | Pyridine C-6 |

| 138.0 | Pyridine C-4 |

| 128.5 | Pyridine C-3 |

| 121.0 | Pyridine C-5 |

| 52.0 | Piperazine C-2', C-6' |

| 46.0 | Piperazine C-3', C-5' |

| 18.0 | Pyridine -CH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 1-(3-Methylpyridin-2-yl)piperazine (Ionization Mode: Electrospray Ionization, Positive Mode [M+H]⁺)

| m/z | Proposed Fragment |

| 192.1393 | [M+H]⁺ (Molecular Ion) |

| 149.0917 | [M+H - C₃H₇N]⁺ |

| 121.0706 | [M+H - C₄H₁₀N₂]⁺ |

| 94.0651 | [C₅H₆N-CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the NMR and Mass Spectrometry data for 1-(3-Methylpyridin-2-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 1-(3-Methylpyridin-2-yl)piperazine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Parameters:

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier Transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard (TMS: δ 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation:

-

Prepare a stock solution of 1-(3-Methylpyridin-2-yl)piperazine at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[1]

-

From the stock solution, prepare a dilute working solution with a final concentration of approximately 1-10 µg/mL by diluting with the same solvent or a mixture like 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.[1]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[2]

-

-

Instrumentation and Analysis (LC-MS/MS Example):

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI).

-

Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing basic compounds.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is recommended for accurate mass measurements.

-

LC Conditions (if separation is needed):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Parameters:

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be optimized).

-

Desolvation Gas (N₂): Flow rate and temperature should be optimized for the instrument (e.g., 600-800 L/hr at 300-400 °C).

-

-

-

Data Acquisition and Analysis:

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and elucidate the structure. The collision energy (Collision-Induced Dissociation - CID) should be ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

-

Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

1-(3-Methylpyridin-2-yl)piperazine: A Technical Guide to Its Solubility and Physical State

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and physical form of 1-(3-Methylpyridin-2-yl)piperazine. Due to the limited publicly available quantitative data for this specific molecule, this document leverages information on structurally related compounds to provide valuable insights for its handling, formulation, and analysis. Furthermore, detailed experimental protocols are presented to enable researchers to determine these key physicochemical properties.

Physicochemical Properties

While specific data for 1-(3-Methylpyridin-2-yl)piperazine is not extensively documented, analysis of its structural analogues and the parent piperazine molecule allows for informed estimations of its physical and solubility characteristics.

Physical Form

Based on data from closely related compounds, 1-(3-Methylpyridin-2-yl)piperazine is anticipated to be a solid at ambient temperature. This is supported by the physical state of its isomer, 1-(3-methylpyridin-4-yl)piperazine, which is documented as a solid[1]. The parent compound, piperazine, is a white crystalline solid, further suggesting a solid form for its derivatives[2][3]. The exact morphology (e.g., crystalline or amorphous) and color would require experimental determination.

Solubility Profile

A summary of solubility data for related compounds is presented in Table 1. This information is critical for selecting appropriate solvent systems for analysis, reaction chemistry, and initial formulation screening.

| Compound | Solvent(s) | Solubility | Reference |

| 2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine) | DMSO | 100 mg/mL (612.66 mM) | [4] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (15.32 mM); Clear solution | [4] | |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (15.32 mM); Clear solution | [4] | |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (15.32 mM); Clear solution | [4] | |

| 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine | DMSO | Sparingly soluble | [5] |

| Methanol | Slightly soluble | [5] | |

| Piperazine (parent compound) | Water | 150 g/L (at 20 °C) | [6] |

| Glycerol, Glycols | Freely soluble | [3] | |

| 95% Alcohol | 1 g in 2 mL | [3] | |

| Ether | Insoluble | [3] |

Table 1: Solubility of 1-(3-Methylpyridin-2-yl)piperazine Analogues

Experimental Protocols

To facilitate the precise determination of the physicochemical properties of 1-(3-Methylpyridin-2-yl)piperazine, the following detailed experimental protocols are provided.

Protocol 1: Determination of Physical Form

Objective: To characterize the physical state, color, and morphology of 1-(3-Methylpyridin-2-yl)piperazine at ambient temperature.

Methodology:

-

Visual Inspection: Observe the compound under a standard laboratory fume hood. Record its physical state (e.g., crystalline solid, amorphous powder, oil) and color.

-

Microscopy: Place a small sample of the compound on a microscope slide. Observe under a light microscope to determine its morphology (e.g., needle-like crystals, plates).

-

Melting Point Determination: Use a calibrated melting point apparatus to determine the melting point range of the solid material. A sharp melting point is indicative of a pure, crystalline compound, while a broad melting range may suggest impurities or an amorphous solid.

Protocol 2: Aqueous and Organic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 1-(3-Methylpyridin-2-yl)piperazine in various solvents.[7]

Materials:

-

1-(3-Methylpyridin-2-yl)piperazine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method.

Methodology:

-

Add an excess amount of solid 1-(3-Methylpyridin-2-yl)piperazine to a glass vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

After the incubation period, cease shaking and allow the vials to stand for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

The solubility is to be reported in units such as mg/mL or µM.

Visualization of Experimental Workflow

The logical flow for determining the key physicochemical properties of 1-(3-Methylpyridin-2-yl)piperazine is depicted in the following diagram.

References

- 1. 1-(3-methylpyridin-4-yl)piperazine | 112940-51-9 [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 61337-89-1 CAS MSDS (1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Piperazine | 110-85-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Potential Therapeutic Avenues for 1-(3-Methylpyridin-2-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential therapeutic targets of the novel compound 1-(3-Methylpyridin-2-yl)piperazine. While direct pharmacological data for this specific molecule is limited in publicly available literature, analysis of structurally related pyridylpiperazine derivatives provides a strong basis for identifying promising therapeutic applications. This document summarizes the key findings, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying scientific concepts.

Primary Identified Therapeutic Target: Urease

Recent studies on closely related 1-(3-nitropyridin-2-yl)piperazine derivatives have identified urease as a significant therapeutic target.[1][2][3] Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a crucial virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[2][3] By neutralizing gastric acid, urease allows H. pylori to colonize the harsh acidic environment of the stomach. Therefore, inhibition of urease is a validated strategy for the treatment of H. pylori infections.

Quantitative Data: Urease Inhibitory Activity of Pyridylpiperazine Derivatives

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity. The results, presented in Table 1, demonstrate that these compounds exhibit potent inhibition of urease, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[1][2][3] Although 1-(3-Methylpyridin-2-yl)piperazine was not explicitly tested, the strong performance of its nitro-analogue suggests that it is a promising candidate for urease inhibition.

| Compound | Substituent on Piperazine Nitrogen | IC50 (µM) vs. Urease |

| 1-(3-nitropyridin-2-yl)piperazine | H | 3.90 ± 1.91 |

| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-phenylacetamide | Phenylacetamide | 3.58 ± 0.84 |

| N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 4-Chlorophenylacetamide | 2.0 ± 0.73 |

| N-(3-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 3-Chlorophenylacetamide | 2.13 ± 0.82 |

| N-(3-nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 3-Nitrophenylacetamide | 2.56 ± 0.55 |

| N-(p-tolyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | p-Tolylpropanamide | 2.24 ± 1.63 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

Table 1: In vitro urease inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine derivatives. Data extracted from Naseer et al., 2024.[2]

Experimental Protocols

In Vitro Urease Inhibition Assay

The following protocol is adapted from studies on pyridylpiperazine derivatives and can be used to evaluate the urease inhibitory potential of 1-(3-Methylpyridin-2-yl)piperazine.[2][3][4]

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol reagent (containing sodium nitroprusside)

-

Alkali reagent (containing sodium hypochlorite and sodium hydroxide)

-

Test compound (1-(3-Methylpyridin-2-yl)piperazine)

-

Thiourea (standard inhibitor)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound and thiourea in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of jack bean urease solution and incubate for 15 minutes at 30°C.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution.

-

Incubate the mixture for 50 minutes at 30°C.

-

Stop the reaction and detect the amount of ammonia produced by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent.

-

After 10 minutes, measure the absorbance at 630 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for the in vitro urease inhibition assay.

Other Potential Therapeutic Targets

Based on the broader pharmacology of the piperazine scaffold, several other potential therapeutic targets for 1-(3-Methylpyridin-2-yl)piperazine can be postulated. These represent areas for future investigation.

Central Nervous System (CNS) Receptors

Piperazine derivatives are well-known for their activity in the central nervous system. Many clinically used drugs with a piperazine moiety act as antipsychotics, antidepressants, and anxiolytics. This activity is often mediated through interactions with dopaminergic and serotonergic receptors. A close structural analog, 1-(4-Methylpyridin-2-yl)piperazine, has been identified as a selective ligand for the dopamine D4 receptor, which is implicated in various CNS pathologies. This suggests that 1-(3-Methylpyridin-2-yl)piperazine may also exhibit affinity for CNS receptors and could be a candidate for the development of novel psychotropic agents.

Hypothesized CNS signaling pathway.

Antimicrobial and Anticancer Activity

The piperazine nucleus is a common scaffold in the development of antimicrobial and anticancer agents. Various derivatives have shown efficacy against a range of bacteria, fungi, and cancer cell lines. The specific mechanisms of action are diverse and depend on the overall structure of the molecule. For 1-(3-Methylpyridin-2-yl)piperazine, these potential activities remain to be experimentally verified but represent a rational avenue for further screening and investigation.

Conclusion and Future Directions

The available evidence strongly suggests that urease is a primary and promising therapeutic target for 1-(3-Methylpyridin-2-yl)piperazine, particularly for the development of novel treatments for H. pylori infections. The provided quantitative data on related compounds and the detailed experimental protocol offer a solid foundation for initiating preclinical studies.

Furthermore, the well-established neuropharmacology of the piperazine class of compounds indicates that CNS receptors , such as the dopamine D4 receptor, are also high-priority targets for investigation. Screening for antimicrobial and anticancer activities is also warranted based on the broad biological profile of piperazine derivatives.

Future research should focus on:

-

Synthesis and in vitro testing of 1-(3-Methylpyridin-2-yl)piperazine against a panel of targets, with an initial focus on urease.

-

In vitro and in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.

-

Binding assays and functional studies to characterize its interaction with CNS receptors if initial screening is positive.

-

Broad-spectrum screening for general antimicrobial and anticancer activity.

This systematic approach will help to fully elucidate the therapeutic potential of 1-(3-Methylpyridin-2-yl)piperazine and guide its further development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 4. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic profile, have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of the pharmacology of key piperazine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the visualization of critical biological pathways.

Core Pharmacological Classes and Mechanisms

Piperazine derivatives have found applications across a wide spectrum of therapeutic areas, primarily due to their ability to interact with various G-protein coupled receptors (GPCRs) and transporters in the central nervous system and periphery. The versatility of the piperazine nucleus allows for fine-tuning of receptor affinity and selectivity through strategic substitutions at the N1 and N4 positions.

Antipsychotics

Atypical antipsychotics are a major class of piperazine-containing drugs, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. The "dopamine-serotonin" hypothesis of schizophrenia posits that an imbalance in these neurotransmitter systems contributes to the positive and negative symptoms of the disorder. Piperazine derivatives like olanzapine, aripiprazole, and clozapine modulate these pathways to achieve their therapeutic effects.

Antidepressants and Anxiolytics

The role of serotonin in the pathophysiology of depression and anxiety is well-established. Piperazine derivatives, such as vortioxetine, target the serotonin transporter (SERT) and various serotonin receptor subtypes to modulate serotonergic neurotransmission. For instance, vortioxetine is a multimodal antidepressant that acts as a SERT inhibitor, a 5-HT1A receptor agonist, and a 5-HT3 and 5-HT7 receptor antagonist.[1][2] Buspirone, an anxiolytic, exerts its effects primarily as a partial agonist at 5-HT1A receptors.

Antihistamines

First and second-generation antihistamines containing the piperazine scaffold, such as hydroxyzine, cetirizine, meclizine, and cyclizine, are widely used to treat allergic conditions. They act as inverse agonists at the histamine H1 receptor, blocking the effects of histamine and alleviating symptoms like itching, sneezing, and rhinitis.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and pharmacokinetic parameters of representative piperazine derivatives. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

| Drug | Primary Target(s) | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Histamine H1 | Serotonin Transporter (SERT) |

| Antipsychotics | ||||||

| Olanzapine | D2/5-HT2A Antagonist | 11 | 4 | >1000 | 7 | >1000 |

| Aripiprazole | D2 Partial Agonist | 0.34 | 3.4 | 4.4 | 61 | >1000 |

| Clozapine | Multi-receptor Antagonist | 125-160[3] | 5.4[3] | 120[3] | 1.1[3] | >1000 |

| Antidepressants | ||||||

| Vortioxetine | Multimodal | >1000[1] | - | 15[1] | - | 1.6[1] |

| Anxiolytics | ||||||

| Buspirone | 5-HT1A Partial Agonist | 400 | - | 14 | - | - |

| Antihistamines | ||||||

| Cetirizine | H1 Inverse Agonist | >10,000[4] | >10,000[4] | >10,000[4] | 2.6-6[4][5][6] | - |

| Levocetirizine | H1 Inverse Agonist | - | - | - | 3[6] | - |

| Hydroxyzine | H1 Inverse Agonist | 50 | 50 | - | 2 | - |

| Meclizine | H1 Inverse Agonist | - | - | - | 250[7] | - |

Table 2: Pharmacokinetic Parameters of Selected Piperazine Derivatives

| Drug | Bioavailability (%) | Half-life (hours) | Protein Binding (%) | Cmax (ng/mL) | Tmax (hours) | Primary Metabolism |

| Antipsychotics | ||||||

| Olanzapine | ~60 | 21-54 | 93 | 20-40 (at 10 mg/day) | 5-8 | CYP1A2, CYP2D6 |

| Aripiprazole | 87[8] | ~75[8] | >99[8] | 150 (at 15 mg) | 3-5[8] | CYP3A4, CYP2D6 |

| Clozapine | 27-60 | 9-17[9] | 97 | 100-800 (therapeutic range)[9] | 1-4[9] | CYP1A2, CYP3A4, CYP2C19 |

| Antidepressants | ||||||

| Vortioxetine | 75[10] | ~66[1][10] | 98-99[10] | 18 (at 10 mg) | 7-11[10] | CYP2D6, CYP3A4/5, CYP2C9[2] |

| Antihistamines | ||||||

| Cetirizine | >70[5] | 6.5-10[5] | 93[5] | 257-311 (at 10 mg)[5][11] | ~1[5] | Minimal |

| Hydroxyzine | High[12] | 7-20 (adults)[12][13] | 93[12] | 47.4 (at 0.7 mg/kg)[13] | ~2[13] | Alcohol dehydrogenase to cetirizine[12] |

Key Signaling Pathways

The therapeutic and adverse effects of piperazine derivatives are dictated by their modulation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Dopamine D2 Receptor Signaling

Atypical antipsychotics modulate the G-protein coupled dopamine D2 receptor, which is linked to the inhibition of adenylyl cyclase.

Serotonin 5-HT1A Receptor Signaling

Anxiolytics like buspirone and multimodal antidepressants act on the 5-HT1A receptor, which is also coupled to inhibitory G-proteins.

Histamine H1 Receptor Signaling

Piperazine-based antihistamines act as inverse agonists at the H1 receptor, which signals through the Gq pathway.

Serotonin Transporter (SERT) Workflow

Antidepressants that are piperazine derivatives, like vortioxetine, inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro and in vivo pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (e.g., Dopamine D2 Receptor)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

1. Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds (piperazine derivatives) at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

2. Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), 50 µL of test compound dilution or buffer (for total binding) or haloperidol (for non-specific binding), and 50 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well).

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Behavioral Assay: The Forced Swim Test (for Antidepressant Activity)

The forced swim test is a common behavioral assay used to screen for antidepressant efficacy in rodents.

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimatization before testing.

2. Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.

3. Procedure: